molecular formula C22H22ClIN2O2 B13900143 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine

4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine

Cat. No.: B13900143
M. Wt: 508.8 g/mol
InChI Key: DZGWPHPLBCJKSL-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine is a complex organic compound characterized by its unique structure, which includes chloro, iodo, methoxybenzyl, and methylpyridin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the pyridin-2-amine core. The introduction of chloro and iodo groups is achieved through halogenation reactions, while the methoxybenzyl groups are added via nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridin-2-amines.

Scientific Research Applications

4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyrimidin-2-amine
  • 4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-3-amine

Uniqueness

4-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-6-methylpyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22ClIN2O2

Molecular Weight

508.8 g/mol

IUPAC Name

4-chloro-5-iodo-N,N-bis[(4-methoxyphenyl)methyl]-6-methylpyridin-2-amine

InChI

InChI=1S/C22H22ClIN2O2/c1-15-22(24)20(23)12-21(25-15)26(13-16-4-8-18(27-2)9-5-16)14-17-6-10-19(28-3)11-7-17/h4-12H,13-14H2,1-3H3

InChI Key

DZGWPHPLBCJKSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)Cl)I

Origin of Product

United States

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